2,5-Dimethylquinazolin-4-amine chemical properties and structure
2,5-Dimethylquinazolin-4-amine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Dimethyl-Substituted Quinazolinamines
Foreword by the Senior Application Scientist
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a wide array of biological targets. This guide is intended for researchers, scientists, and drug development professionals who are exploring the chemical space of quinazoline derivatives.
Our focus is on the dimethyl-substituted quinazolin-4-amine series. While the specific isomer, 2,5-Dimethylquinazolin-4-amine, is not extensively documented in readily available literature, we will leverage data from closely related and well-characterized analogs to construct a comprehensive technical profile. This approach allows us to provide a robust and scientifically grounded resource that illuminates the core chemical properties, structural attributes, and potential applications of this compound class. We will delve into the causality behind experimental choices and ensure that the described protocols are self-validating, reflecting the rigor required in a research and development setting.
The Quinazoline Core: A Foundation for Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The substitutions at various positions on the quinazoline core play a crucial role in modulating the pharmacological activity of these compounds.[1] In particular, the amino group at the 4-position is a key feature in many potent kinase inhibitors.
Chemical Structure and Physicochemical Properties
The general structure of a dimethylquinazolin-4-amine consists of the quinazoline core with two methyl group substituents and an amine group at the 4-position. The precise positioning of the methyl groups defines the specific isomer.
Structural Representation of 2,5-Dimethylquinazolin-4-amine
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IUPAC Name: 2,5-dimethylquinazolin-4-amine
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Canonical SMILES: CC1=CC=C2C(=C1)N=C(N=C2N)C
Physicochemical Data of Related Isomers
To provide a quantitative understanding, the following table summarizes the properties of closely related, documented dimethyl-substituted quinazolinamines.
| Property | 4,5-Dimethylquinazolin-2-amine[3] | 2,8-dimethylquinazolin-4-amine[4] |
| Molecular Formula | C10H11N3 | C10H11N3 |
| Molecular Weight | 173.21 g/mol | 173.22 g/mol |
| Appearance | Typically a crystalline solid | Not specified |
| Melting Point | ~195–200 °C | Not specified |
| Solubility | Soluble in organic solvents like DMSO | Not specified |
| InChI Key | SZBOBSFLOATSJZ-UHFFFAOYSA-N | VMYCUDOESGZRKJ-UHFFFAOYSA-N |
Synthesis and Reactivity: Crafting the Quinazoline Scaffold
The synthesis of the quinazoline core is a well-established area of organic chemistry, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach: Cyclization and Condensation Reactions
A common and effective method for synthesizing the quinazoline scaffold involves the cyclization of anthranilic acid derivatives or related compounds.[1]
Conceptual Synthesis Workflow:
Caption: Generalized synthesis of substituted quinazolin-4-amines.
Step-by-Step Experimental Protocol (Generalized)
The following protocol is a generalized representation for the synthesis of a substituted quinazolin-4-amine, based on common methodologies.[1][5]
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Synthesis of the Quinazolinone Intermediate:
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A mixture of a substituted anthranilic acid derivative (1 equivalent) and a suitable benzamide (1 equivalent) is refluxed in a high-boiling solvent such as ethanol for 2-4 hours.
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The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
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The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried to yield the corresponding quinazolinone.
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Chlorination of the Quinazolinone:
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The dried quinazolinone (1 equivalent) is refluxed with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), for 2-3 hours.
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After cooling, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
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The resulting solid, the 4-chloroquinazoline intermediate, is filtered, washed with water, and dried.
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Amination of the 4-Chloroquinazoline:
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The 4-chloroquinazoline intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., isopropanol or ethanol).
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The desired amine (as a solution in a compatible solvent or bubbled as a gas, e.g., ammonia) is added, and the mixture is refluxed for 2-6 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the final quinazolin-4-amine product.
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Chemical Reactivity
The amino group at the 4-position of the quinazoline ring is a key site for further chemical modifications. Common reactions include:
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N-Alkylation: The amino group can be alkylated to introduce various side chains.[3]
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Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.[3]
These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties.
Spectroscopic and Structural Elucidation
The structural confirmation of a newly synthesized dimethylquinazolin-4-amine relies on a combination of spectroscopic techniques.
Expected Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinazoline core. Two singlets in the aliphatic region (2.0-3.0 ppm) would correspond to the two methyl groups. A broad singlet for the NH₂ protons would also be expected, the chemical shift of which can be solvent-dependent.
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¹³C NMR: Expect signals for the aromatic and heteroaromatic carbons of the quinazoline core, as well as signals for the two methyl carbons.
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Infrared (IR) Spectroscopy:
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Characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹.
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C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
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C=N and C=C stretching vibrations of the quinazoline ring in the 1500-1650 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (e.g., ~m/z 173 for C₁₀H₁₁N₃).
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Characteristic fragmentation patterns can provide further structural information.
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Generalized Protocol for Spectroscopic Analysis
The following are standard procedures for obtaining spectroscopic data for a solid organic compound.[6]
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NMR Spectroscopy:
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Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
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IR Spectroscopy (ATR):
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Place a small amount of the solid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Mass Spectrometry (ESI):
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Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum over an appropriate mass range.
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Biological Activity and Potential Applications in Drug Development
Quinazoline derivatives are of significant interest in medicinal chemistry due to their ability to interact with various biological targets, particularly protein kinases.[3][7]
Kinase Inhibition
Many quinazoline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[7] These kinases are often overactive in cancer cells, and their inhibition can block signaling pathways that promote cell proliferation and survival. The 4-amino group of the quinazoline core is often a key pharmacophoric feature for binding to the ATP-binding site of kinases.
Illustrative Kinase Inhibition Pathway:
Caption: Quinazoline derivatives as inhibitors of receptor tyrosine kinase signaling.
Other Potential Applications
Beyond oncology, quinazoline derivatives have been investigated for a range of other therapeutic applications, including:
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Anti-inflammatory and Analgesic Agents: Some derivatives have shown promising activity in models of inflammation and pain.[1]
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Antimicrobial Agents: The quinazoline scaffold has been explored for the development of new antibacterial and antifungal drugs.[2]
The versatility of the quinazoline core makes it a valuable starting point for the design of new therapeutic agents targeting a wide range of diseases.
Conclusion
The dimethyl-substituted quinazolin-4-amine framework represents a class of compounds with significant potential in medicinal chemistry and drug discovery. While specific data for the 2,5-dimethyl isomer is sparse, a comprehensive understanding of its likely properties and behavior can be extrapolated from closely related analogs. The synthetic accessibility of the quinazoline core, coupled with the potential for diverse biological activity, makes this an exciting area for further research and development. This guide provides a foundational understanding for scientists looking to explore the chemical and biological landscape of these promising molecules.
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